molecular formula C23H34N6O6 B10786723 MMP Inhibitor I (trifluoroacetate salt)

MMP Inhibitor I (trifluoroacetate salt)

Cat. No.: B10786723
M. Wt: 490.6 g/mol
InChI Key: CHHZLVHLGZQJSW-OLMNPRSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MMP Inhibitor I (trifluoroacetate salt) involves the assembly of a peptide chain through solid-phase peptide synthesis. The peptide is then cleaved from the resin and purified. The final product is obtained as a trifluoroacetate salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production of MMP Inhibitor I (trifluoroacetate salt) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers, high-performance liquid chromatography for purification, and lyophilization to obtain the final product as a stable powder .

Chemical Reactions Analysis

Types of Reactions

MMP Inhibitor I (trifluoroacetate salt) primarily undergoes peptide bond formation and hydrolysis reactions. It is stable under physiological conditions but can be hydrolyzed by proteases .

Common Reagents and Conditions

The synthesis of MMP Inhibitor I involves reagents such as Fmoc-protected amino acids, coupling agents like HBTU, and cleavage reagents like trifluoroacetic acid . The reactions are typically carried out under mild conditions to preserve the integrity of the peptide.

Major Products Formed

The major product formed is the peptide inhibitor itself, with trifluoroacetate as a counterion to enhance solubility and stability .

Properties

Molecular Formula

C23H34N6O6

Molecular Weight

490.6 g/mol

IUPAC Name

(2S)-1-[2-[(2-aminobenzoyl)amino]acetyl]-N-[(2R)-1-[[(2R)-1-(hydroxyamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C23H34N6O6/c1-13(2)11-17(22(33)26-14(3)20(31)28-35)27-23(34)18-9-6-10-29(18)19(30)12-25-21(32)15-7-4-5-8-16(15)24/h4-5,7-8,13-14,17-18,35H,6,9-12,24H2,1-3H3,(H,25,32)(H,26,33)(H,27,34)(H,28,31)/t14-,17-,18+/m1/s1

InChI Key

CHHZLVHLGZQJSW-OLMNPRSZSA-N

Isomeric SMILES

C[C@H](C(=O)NO)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)C2=CC=CC=C2N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1C(=O)CNC(=O)C2=CC=CC=C2N

Origin of Product

United States

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